6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.254 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide involves several steps. One common method includes the esterification of nicotinic acid derivatives followed by aminolysis. For instance, 2-chloro nicotinic acid can be esterified with methanol to obtain 2-chloro methyl nicotinate, which is then subjected to aminolysis with dimethylamine to yield the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including antitumor activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may induce cell cycle arrest and apoptosis in cancer cells by affecting signaling pathways and promoting the accumulation of reactive oxygen species .
Comparison with Similar Compounds
6-Cyano-5-cyclopropoxy-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds also exhibit antitumor activity and share some structural similarities.
2-Chloro-N,N-dimethylnicotinamide: This compound is structurally related and used in similar synthetic routes. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-cyano-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)12(16)8-5-11(17-9-3-4-9)10(6-13)14-7-8/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
KGGJQSATWLJYQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.